(3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid
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Overview
Description
(3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid is a pentacyclic triterpenoid compound. It is a derivative of oleanolic acid, which is commonly found in various plants and has been studied for its potential therapeutic properties. This compound is known for its anti-inflammatory, anti-cancer, and hepatoprotective activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid typically involves multiple steps starting from oleanolic acid. The process includes hydroxylation at specific positions on the oleanolic acid molecule. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources followed by chemical modification. The extraction process typically uses solvents like ethanol or methanol to isolate oleanolic acid from plant materials. Subsequent chemical reactions are then employed to introduce the hydroxyl groups at the 3 and 20 positions.
Chemical Reactions Analysis
Types of Reactions
(3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
(3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation and cell proliferation. The compound can inhibit the activity of certain enzymes and transcription factors, leading to reduced inflammation and tumor growth.
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: The parent compound from which (3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid is derived.
Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.
Betulinic Acid: Known for its anti-cancer properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. Its ability to modulate specific molecular targets makes it a valuable compound for therapeutic research.
Properties
CAS No. |
17991-81-0 |
---|---|
Molecular Formula |
C30H46O3 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8-9,21-23,31H,10-18H2,1-7H3,(H,32,33)/t21-,22+,23-,26+,27-,28-,29+,30+/m0/s1 |
InChI Key |
TTYAJXXKGDEWSY-YOOLOYQOSA-N |
Isomeric SMILES |
C[C@]12CC[C@](CC1=C3C=C[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(CCC5(CCC43C)C)(C)C(=O)O)C)C |
Origin of Product |
United States |
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